

An In-depth Technical Guide to 2,6-Dibromo-4-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 2,6-Dibromo-4-(trifluoromethyl)pyridine

Cat. No.: B569195

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **2,6-Dibromo-4-(trifluoromethyl)pyridine**, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. This guide covers its core chemical and physical properties, spectroscopic characteristics, plausible synthetic routes, and reactivity. Furthermore, it details its role as a versatile building block in the development of novel pharmaceutical and agrochemical agents. Safety and handling information is also provided.

Core Chemical and Physical Properties

2,6-Dibromo-4-(trifluoromethyl)pyridine is a halogenated and fluorinated pyridine derivative. The presence of two bromine atoms at the ortho-positions to the nitrogen and a strong electron-withdrawing trifluoromethyl group at the para-position defines its unique reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of **2,6-Dibromo-4-(trifluoromethyl)pyridine**

Property	Value	Source(s)
IUPAC Name	2,6-dibromo-4-(trifluoromethyl)pyridine	[1]
CAS Number	1000152-84-0	[1][2]
Molecular Formula	C ₆ H ₂ Br ₂ F ₃ N	[1][2]
Molecular Weight	304.89 g/mol	[1][2]
Physical Form	Liquid	
Boiling Point	240.3 ± 35.0 °C at 760 Torr (Predicted)	
Density	2.052 ± 0.06 g/cm ³ at 20 °C (Predicted)	
InChI	InChI=1S/C6H2Br2F3N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H	[1]
InChIKey	UYZOWFBHUSJQPJ-UHFFFAOYSA-N	[1]
SMILES	C1=C(C=C(N=C1Br)Br)C(F)(F)F	[1]
Purity	Typically ≥95%	
Storage Conditions	Store in a refrigerator, under an inert atmosphere.	

Spectroscopic Analysis

While specific experimental spectra for **2,6-Dibromo-4-(trifluoromethyl)pyridine** are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

- ¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent protons at the C3 and C5 positions. The chemical shift would be in the downfield

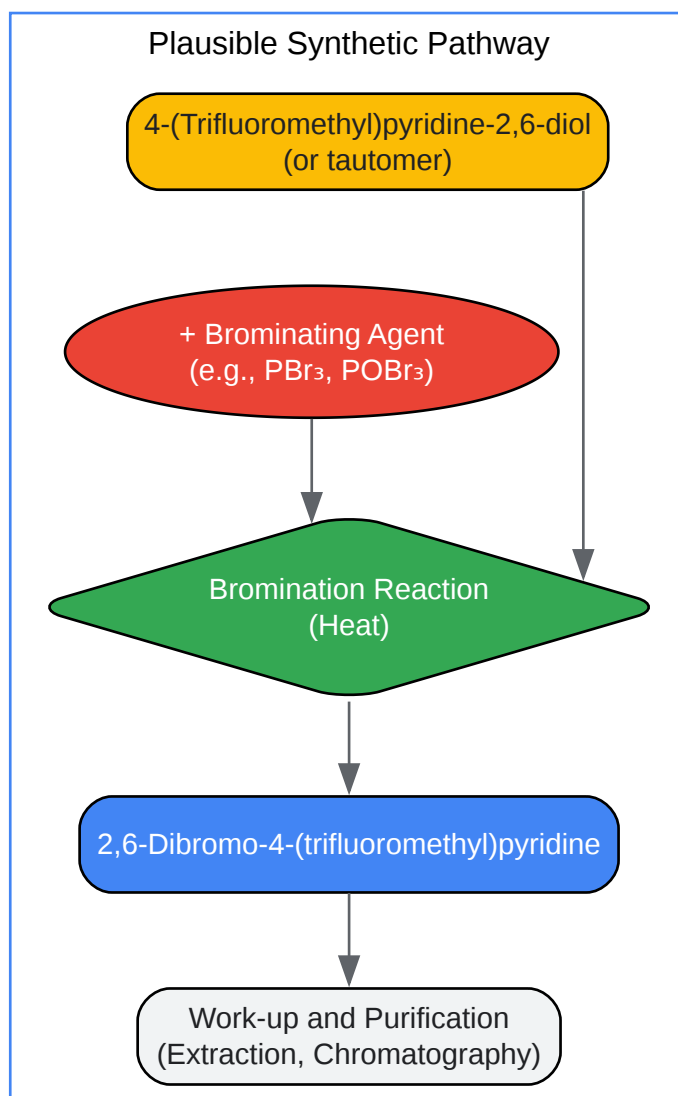
aromatic region, likely influenced by the deshielding effects of the adjacent bromine atoms and the trifluoromethyl group.

- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbons bonded to bromine will be significantly downfield, as will the other aromatic carbons.
- ^{19}F NMR: A strong singlet is expected in the ^{19}F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
- Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the pyridine ring system. Key peaks would include C-H stretching vibrations above 3000 cm^{-1} , C=C and C=N aromatic ring stretching vibrations in the $1400\text{-}1600\text{ cm}^{-1}$ region, and strong C-F stretching bands, typically found in the $1100\text{-}1300\text{ cm}^{-1}$ range.[3]

Synthesis and Reactivity

The synthesis of substituted pyridines, particularly those bearing electron-withdrawing groups, often requires specific strategies due to the deactivated nature of the pyridine ring towards electrophilic substitution.[4]

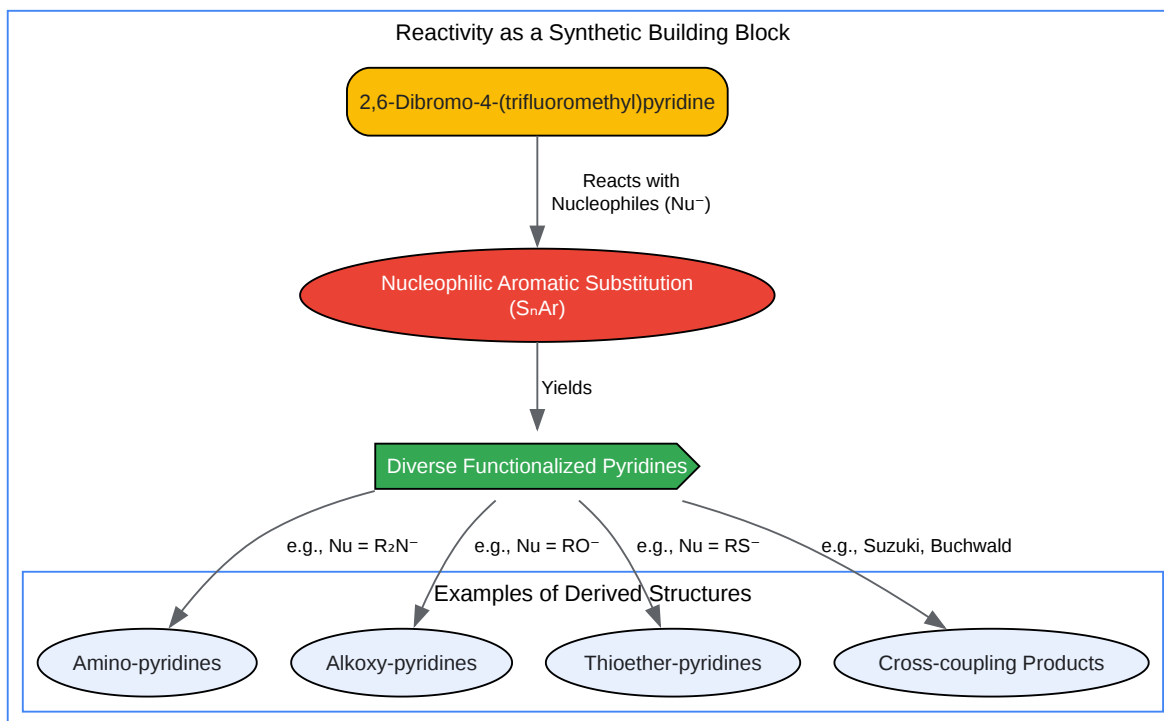
Synthetic Pathway: A plausible and common method for synthesizing halogenated pyridines involves the conversion of a corresponding hydroxypyridine or pyridinone precursor. Direct bromination of 4-(trifluoromethyl)pyridine is challenging. Therefore, a likely synthetic route starts from a more functionalized precursor.



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Caption: Plausible synthesis workflow for **2,6-Dibromo-4-(trifluoromethyl)pyridine**.

Reactivity: The chemical reactivity of **2,6-Dibromo-4-(trifluoromethyl)pyridine** is dominated by the two bromine substituents. The electron-deficient nature of the pyridine ring, enhanced by the -CF₃ group, makes the C2 and C6 positions susceptible to nucleophilic aromatic substitution (S_NAr). This allows the bromine atoms to be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reactivity makes it an excellent scaffold for building more complex molecules.



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Caption: Role of the title compound as a versatile building block in synthesis.

Representative Experimental Protocol

While a specific protocol for this exact compound is not readily available, the following is a representative procedure based on the synthesis of structurally similar compounds like 4-bromo-2,6-bis(trifluoromethyl)pyridine.[4][5][6]

Objective: To synthesize **2,6-Dibromo-4-(trifluoromethyl)pyridine** from a pyridinol precursor.

Materials:

- 4-(Trifluoromethyl)pyridine-2,6-diol (or its tautomeric equivalent)
- Phosphorus tribromide (PBr_3) or Phosphorus oxybromide (POBr_3)
- Anhydrous solvent (e.g., dichloromethane for work-up)
- Reaction vessel with condenser, inert atmosphere setup (Nitrogen or Argon)
- Heating mantle and magnetic stirrer

Procedure:

- **Reaction Setup:** In a dry reaction vessel under an inert atmosphere, the 4-(trifluoromethyl)pyridine-2,6-diol precursor is placed.
- **Addition of Brominating Agent:** The brominating agent (e.g., PBr_3) is added slowly to the reaction vessel with constant stirring. The reaction can be exothermic and should be controlled.
- **Heating:** The reaction mixture is heated to an elevated temperature (typically in the range of $140\text{--}170^\circ\text{C}$) for a period of 1 to 3 hours to ensure the reaction goes to completion.^{[4][5]}
- **Work-up:** After cooling to room temperature, the reaction mixture is carefully quenched by pouring it onto ice water. The aqueous mixture is then extracted with a suitable organic solvent like dichloromethane.
- **Washing:** The organic layer is washed sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
- **Purification:** The organic layer is dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography to yield the final product.

Analytical Confirmation: The structure and purity of the final product should be confirmed using analytical techniques such as NMR (^1H , ^{13}C , ^{19}F), GC-MS, and HPLC.^[4]

Applications in Research and Drug Development

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.^[7] The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.^[8]

2,6-Dibromo-4-(trifluoromethyl)pyridine serves as a key intermediate for introducing the 4-(trifluoromethyl)pyridine-2,6-diyl moiety into larger molecules. Its two reactive bromine sites allow for sequential or differential functionalization, making it a valuable tool in constructing libraries of compounds for screening in drug discovery programs. Trifluoromethylpyridine structures are found in various agrochemicals (herbicides, insecticides, fungicides) and pharmaceuticals.^[9]^[10]

Safety and Handling

2,6-Dibromo-4-(trifluoromethyl)pyridine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: GHS Hazard and Precautionary Statements

Category	Information	Source(s)
Pictograms	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.	
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Personal Protective Equipment (PPE):

- Eye Protection: Safety glasses with side-shields or chemical goggles.
- Hand Protection: Compatible chemical-resistant gloves.
- Skin and Body Protection: Lab coat and appropriate protective clothing.
- Respiratory Protection: Use in a fume hood. If ventilation is inadequate, a suitable respirator should be worn.

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